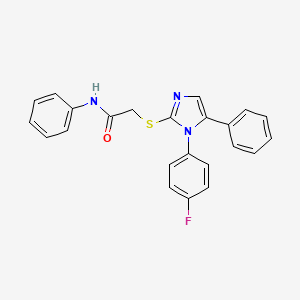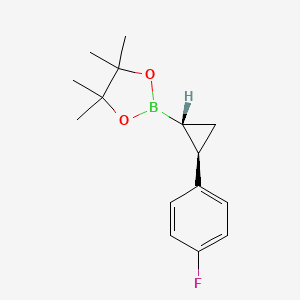![molecular formula C23H25N5O3 B2449476 2-(cyclopentyloxy)-5-{3-[4-(phénoxymethyl)-1H-1,2,3-triazol-1-yl]azétidine-1-carbonyl}pyridine CAS No. 1904120-64-4](/img/structure/B2449476.png)
2-(cyclopentyloxy)-5-{3-[4-(phénoxymethyl)-1H-1,2,3-triazol-1-yl]azétidine-1-carbonyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups including a pyridine ring, a cyclopentyl group, a triazole ring, and an azetidine ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyridine and triazole rings are aromatic and would contribute to the compound’s stability and reactivity. The azetidine ring is a strained three-membered ring, which could make the compound more reactive .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, the triazole ring might participate in click reactions, and the azetidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups might make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Applications De Recherche Scientifique
- Modulation du récepteur JAK1/JAK3: Xeljanz de Pfizer, un médicament puissant pour l'arthrite rhumatoïde, contient une sous-unité cyclobutane. Abrocitinib, approuvé par la FDA en 2023, a remplacé la structure pipéridine dans Xeljanz par un cyclobutane 1,3-disubstitué, améliorant la sélectivité envers le récepteur JAK1 .
Activité antimicrobienne
Le potentiel antimicrobien du composé a été étudié. De nouveaux analogues synthétisés à partir de ce squelette ont montré une activité antimicrobienne, évaluée par les méthodes de diffusion sur disque et de dilution en bouillon .
Propriétés antitumorales
Une série de composés à base de 2-cyclopentyloxyanisole a démontré une activité antitumorale. Notamment, les composés 4a, 4b, 6b, 7b, 13 et 14 ont montré des effets antitumoraux in vitro puissants, surpassant les médicaments de référence comme le célécoxib et la doxorubicine .
Évolution biologique et diversité structurale
Les métabolites secondaires contenant du cyclobutane sont biosynthétisés par divers organismes, des plantes terrestres aux formes de vie marines. Leurs structures complexes et leurs activités biologiques soulignent l'importance du cyclobutane dans l'évolution et la découverte de médicaments.
En résumé, ce composé est prometteur dans la chimie médicinale, la recherche antimicrobienne et les investigations antitumorales. Ses caractéristiques structurales uniques en font un candidat précieux pour une exploration et un développement ultérieurs. 🌟 .
Orientations Futures
Propriétés
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c29-23(17-10-11-22(24-12-17)31-21-8-4-5-9-21)27-14-19(15-27)28-13-18(25-26-28)16-30-20-6-2-1-3-7-20/h1-3,6-7,10-13,19,21H,4-5,8-9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUBLSXQCJFITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2449393.png)
![7-(4-bromophenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2449395.png)



![N-(2,5-dichlorophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2449403.png)
![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)
![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2449405.png)
![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)
![2-((2,5-dimethylbenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2449408.png)
![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2449409.png)


![4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2449414.png)